(3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol
Description
(3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is a boron-containing organic compound. It is a chiral molecule with a specific three-dimensional arrangement, making it an interesting subject for various chemical and biological studies. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it useful in different scientific applications.
Properties
CAS No. |
1388265-63-1 |
|---|---|
Molecular Formula |
C8H9BO2 |
Molecular Weight |
148 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the reaction of a boronic acid derivative with an appropriate alcohol under controlled conditions. One common method includes the use of a chiral catalyst to ensure the correct stereochemistry of the product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes as in laboratory settings. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and chromatography, are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert it into different boron-containing alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can produce various esters or ethers.
Scientific Research Applications
(3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s boron content makes it useful in studying boron metabolism and its effects on biological systems.
Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which (3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol exerts its effects involves its interaction with specific molecular targets. The boron atom in the compound can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, affecting their function. This interaction can modulate enzyme activity, protein function, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-methylglutamate: Another chiral boron-containing compound with similar stereochemistry.
(2R,3S)-2,3-dibromobutane: A compound with similar stereochemistry but different functional groups.
Uniqueness
(3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is unique due to its specific three-dimensional arrangement and the presence of a boron atom. This combination allows it to participate in a variety of chemical reactions and makes it useful in different scientific applications, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
